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Introduction

Casitas B-lineage lymphoma proto-oncogene B (CBLB) is a crucial E3 ubiquitin ligase that

functions as a key negative regulator of immune responses.[1] Encoded by the CBLB gene, the

protein plays a pivotal role in establishing and maintaining immune tolerance, particularly by

setting the activation threshold for T-lymphocytes.[1][2] Upon T-cell receptor (TCR)

engagement without a co-stimulatory signal (like CD28), CBLB targets key signaling proteins

for ubiquitination and subsequent degradation, thereby preventing an inappropriate or

autoimmune response.[3][4] Given its role as an immune checkpoint, CBLB is an increasingly

important target for immunotherapies in oncology and autoimmune diseases.[4][5]

Accurate and reproducible quantification of CBLB gene expression is essential for

understanding its regulation, identifying biomarkers, and assessing the pharmacodynamic

effects of novel therapeutics. Quantitative real-time PCR (qPCR) is a highly sensitive and

specific method for this purpose.[6][7] These application notes provide a comprehensive

protocol for the analysis of human CBLB mRNA levels using SYBR Green-based qPCR, from

sample preparation to data analysis.
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The following diagrams illustrate the CBLB signaling pathway in T-cell activation and the

general experimental workflow for quantifying CBLB gene expression.
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CBLB negatively regulates T-cell activation signals.
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Workflow for CBLB Gene Expression Analysis

Laboratory Protocol Data Analysis
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Experimental workflow from sample to result.

Experimental Protocols
Protocol 1: Total RNA Isolation from Human Immune
Cells
This protocol is adapted for isolating high-quality total RNA from cultured human T-cells or

peripheral blood mononuclear cells (PBMCs).

Materials:

Phosphate-buffered saline (PBS), RNase-free

TRIzol™ Reagent or other phenol-guanidine isothiocyanate-based lysis reagent

Chloroform, RNase-free

Isopropanol, RNase-free

75% Ethanol, RNase-free

Nuclease-free water

Microcentrifuge tubes, RNase-free

Refrigerated microcentrifuge

Procedure:
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Cell Harvesting: Pellet 1-5 million cells by centrifugation at 300 x g for 5 minutes. Carefully

discard the supernatant.

Homogenization: Add 1 mL of TRIzol™ Reagent to the cell pellet. Lyse the cells by repetitive

pipetting. Incubate for 5 minutes at room temperature to permit complete dissociation of

nucleoprotein complexes.[8]

Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol™ used. Cap the tube

securely and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

[8]

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a

lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase

which contains the RNA.[1]

RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Precipitate

the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol™ used. Mix by inverting and

incubate at room temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the

bottom of the tube.

RNA Wash: Discard the supernatant. Wash the RNA pellet once with at least 1 mL of 75%

ethanol. Mix by vortexing briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[1]

Resuspension: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes (do not

over-dry). Resuspend the RNA in 20-50 µL of nuclease-free water. Incubate at 55-60°C for

10 minutes to aid dissolution.

Quantification: Determine RNA concentration and purity (A260/A280 ratio) using a

spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Store RNA at -80°C.

Protocol 2: First-Strand cDNA Synthesis
Materials:
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Total RNA (10 ng - 2 µg)

cDNA synthesis kit (containing reverse transcriptase, reaction buffer, dNTPs, and primers

such as oligo(dT) and/or random hexamers)

Nuclease-free water

Thermal cycler

Procedure:

On ice, prepare the reverse transcription (RT) master mix according to the manufacturer's

protocol. A typical 20 µL reaction is detailed in the table below.

Add the appropriate amount of total RNA to each tube. Adjust the final volume with nuclease-

free water.

Gently mix and briefly centrifuge the tubes.

Incubate the reaction in a thermal cycler using the conditions recommended by the kit

manufacturer (e.g., 25°C for 10 min for primer annealing, 42-50°C for 30-60 min for reverse

transcription, and 85°C for 5 min to inactivate the enzyme).[1]

The resulting cDNA can be used immediately for qPCR or stored at -20°C.

Protocol 3: SYBR Green qPCR for CBLB Expression
Materials:

cDNA template (diluted 1:5 to 1:10)

2X SYBR Green qPCR Master Mix

Forward and Reverse Primers for CBLB and reference gene(s) (10 µM stock)

Nuclease-free water

qPCR plate and optical seals
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Real-time PCR instrument

Primer Design and Validation: Proper primer design is critical for specific and efficient

amplification.[8] Primers should span exon-exon junctions to avoid amplification of

contaminating genomic DNA. Before use, each primer pair must be validated by running a

standard curve to determine its amplification efficiency (should be 90-110%) and a melt curve

analysis to ensure a single product is amplified.[9]

Table 1: Example qPCR Primers for Human CBLB and Reference Genes

Gene Name
Primer Sequence
(5' to 3')

Amplicon Size (bp) Reference

CBLB (Target)

F:

CCGGTTAAGTTGCA

CTCGATR:

CAAAGGGGTCCAC

GATTATG

~200-300 [10]*

TBP (Reference)

F:

GAACATCATGGATC

AGAACAACAR:

ATAGGGATTCCGGG

AGTCAT

143 [9]

IPO8 (Reference)

F:

GCTGGACAGAAAAC

AGCAAAAAR:

TCTTCATGTTGGCC

TGGATG

81 [9]

ACTB (Reference)

F:

CCTTGCACATGCCG

GAGR:

GACTCCATGCCCAG

GAAGG

186 [11]
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*Note: This CBLB primer pair was used for RT-PCR and requires validation for qPCR efficiency

and specificity.

Procedure:

Thaw all reagents on ice. Gently vortex and briefly centrifuge before use.[9]

Prepare a qPCR master mix for each gene (target and reference) in a microcentrifuge tube,

as detailed in Table 2. Prepare enough for all samples plus 10% extra volume to account for

pipetting errors.[9][12]

Aliquot 18 µL of the master mix into the appropriate wells of a qPCR plate.

Add 2 µL of diluted cDNA to each well. For the no-template control (NTC), add 2 µL of

nuclease-free water.

Seal the plate firmly with an optical seal, gently mix, and centrifuge briefly to collect the

contents at the bottom.

Place the plate in the real-time PCR instrument and run the cycling protocol outlined in Table

3.

Table 2: qPCR Reaction Setup (20 µL Total Volume)

Component Volume (µL) Final Concentration

2X SYBR Green qPCR Master

Mix
10 1X

Forward Primer (10 µM) 0.8 400 nM

Reverse Primer (10 µM) 0.8 400 nM

Nuclease-free Water 6.4 -

Sub-total (Master Mix) 18 -

cDNA Template 2 ~10-50 ng

Total Volume 20 -
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Table 3: Standard qPCR Cycling Protocol

Step Temperature (°C) Time Cycles

Enzyme Activation 95 2 minutes 1

Denaturation 95 15 seconds 40

Annealing/Extension 60 60 seconds

Melt Curve Analysis 60-95 Instrument Default 1

Data Analysis and Presentation
The most common method for relative quantification is the comparative Cq (ΔΔCq) method.

This method determines the change in target gene expression relative to a reference gene and

an untreated or control sample.

Steps for ΔΔCq Analysis:

Calculate ΔCq: For each sample, normalize the Cq value of the target gene (CBLB) to the

Cq value of the reference gene.

ΔCq = Cq(CBLB) - Cq(Reference Gene)

Calculate ΔΔCq: Normalize the ΔCq of the treated sample to the ΔCq of the control sample.

ΔΔCq = ΔCq(Treated Sample) - ΔCq(Control Sample)

Calculate Fold Change: Determine the relative expression level.

Fold Change = 2-ΔΔCq

Table 4: Example Data for Relative Quantification of CBLB Expression
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Sample
Conditi
on

Replicat
e

Cq
(CBLB)

Cq
(TBP)

ΔCq
(CqCBL
B -
CqTBP)

Avg.
ΔCq

ΔΔCq
(Avg.
ΔCqSa
mple -
Avg.
ΔCqCon
trol)

Fold
Change
(2-
ΔΔCq)

Control 1 24.5 21.0 3.5 3.6 0 1.0

2 24.8 21.1 3.7

3 24.7 21.2 3.5

Treated 1 26.6 21.1 5.5 5.6 2.0 0.25

2 26.8 21.1 5.7

3 26.5 20.9 5.6

In this example, the treatment resulted in a ΔΔCq of 2.0, which corresponds to a 4-fold

decrease (0.25) in CBLB gene expression compared to the control group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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